N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE
Overview
Description
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a sulfamoyl group, and a xanthene backbone, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid. This reaction yields 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . Further treatment with silver nitrate in ethanol-DMF (2:1) produces the corresponding silver salts, while reaction with sodium methoxide in methanol-DMF (1:1) yields sodium salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step processes, optimized for large-scale production. These methods often involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include phenylhydrazine, silver nitrate, sodium methoxide, and various solvents like ethanol, DMF, and methanol . Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include silver and sodium salts of the compound, which have been tested for their analgesic, anti-inflammatory, and antimicrobial activities .
Scientific Research Applications
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives for studying reaction mechanisms and developing new materials.
Industry: Utilized in the production of dyes and pigments due to its xanthene backbone, which imparts vibrant colors.
Mechanism of Action
The mechanism of action of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfamoyl group are known to interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects . Additionally, the compound’s structure allows it to modulate inflammatory pathways, providing analgesic and anti-inflammatory benefits .
Comparison with Similar Compounds
Similar Compounds
5-Aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides: These compounds share a similar thiazole and sulfamoyl structure but differ in their pyrazole backbone.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide: This compound has a similar thiazole and sulfamoyl group but includes additional substituents that alter its properties.
Uniqueness
Its combination of antimicrobial and anti-inflammatory activities also makes it a versatile compound for medical research .
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S2/c27-22(21-17-5-1-3-7-19(17)30-20-8-4-2-6-18(20)21)25-15-9-11-16(12-10-15)32(28,29)26-23-24-13-14-31-23/h1-14,21H,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHKSIWQJQRAOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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